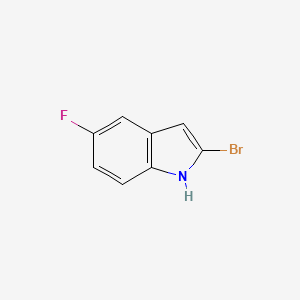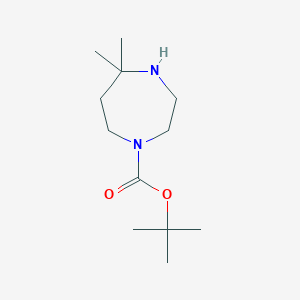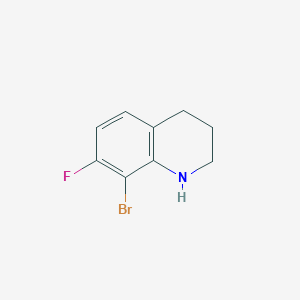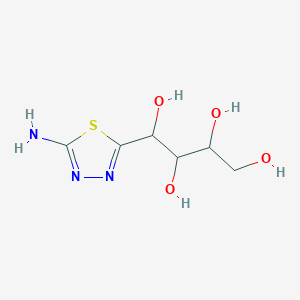
1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol is a heterocyclic compound that contains a thiadiazole ring
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . This interaction disrupts the enzyme’s ability to convert urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can lead to a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .
Result of Action
The primary result of the compound’s action is the inhibition of the urease enzyme . This inhibition disrupts the urea cycle, leading to a decrease in pH . This can have a significant impact on the survival of certain bacteria, making the compound potentially useful in the treatment of infections caused by these bacteria .
Biochemical Analysis
Biochemical Properties
1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiadiazole derivatives have been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial for the treatment of infections caused by urease-producing bacteria such as Helicobacter pylori . The compound’s interaction with urease involves binding to the enzyme’s active site, thereby preventing its catalytic activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Thiadiazole derivatives, including this compound, have shown cytotoxic effects on cancer cell lines such as MCF-7, HepG2, A549, and HeLa . These effects are mediated through the induction of apoptotic cell death and cell cycle arrest .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to their inhibition or activation. For example, its interaction with urease involves binding to the enzyme’s active site, thereby inhibiting its activity . Additionally, thiadiazole derivatives have been shown to inhibit heat shock protein 90 (Hsp90), a chaperone protein that controls the folding of numerous proteins . This inhibition results in the degradation of several oncoproteins, contributing to the compound’s anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiadiazole derivatives maintain their biological activity over extended periods, although their stability may vary depending on the experimental conditions . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and proteins, leading to prolonged biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and anticancer activity . At higher doses, it may cause toxic or adverse effects. For instance, high doses of thiadiazole derivatives have been associated with cytotoxicity and apoptosis in cancer cells . The threshold effects and toxicities observed in these studies highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with urease affects the hydrolysis of urea, a key metabolic process in certain bacteria . Additionally, thiadiazole derivatives have been shown to influence the synthesis and degradation of other biomolecules, contributing to their diverse biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s liposolubility, attributed to the presence of a sulfur atom, facilitates its passage through cell membranes . This property allows the compound to accumulate in specific cellular compartments, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, thiadiazole derivatives have been shown to localize in the cytoplasm and nucleus, where they interact with target enzymes and proteins . This localization is essential for the compound’s ability to modulate cellular processes and exert its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole derivatives.
Introduction of Amino Group: The amino group is introduced by reacting the thiadiazole derivative with an appropriate amine.
Formation of Butane-1,2,3,4-tetrol: The butane-1,2,3,4-tetrol moiety is introduced through a multi-step process involving the protection and deprotection of hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Corresponding oxo derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antioxidant agent.
Biological Studies: The compound is used in enzyme inhibition studies, particularly for urease inhibition.
Industrial Applications:
Comparison with Similar Compounds
2-Amino-1,3,4-thiadiazole: Similar structure but lacks the butane-1,2,3,4-tetrol moiety.
5-Amino-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of the butane-1,2,3,4-tetrol moiety.
Uniqueness: 1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol is unique due to the presence of both the thiadiazole ring and the butane-1,2,3,4-tetrol moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(5-amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4S/c7-6-9-8-5(14-6)4(13)3(12)2(11)1-10/h2-4,10-13H,1H2,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXOGRUKYCYBGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C1=NN=C(S1)N)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)
![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)
![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)
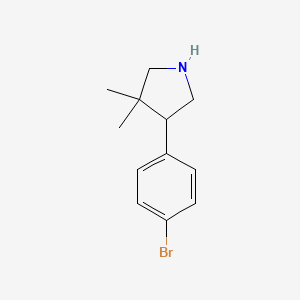
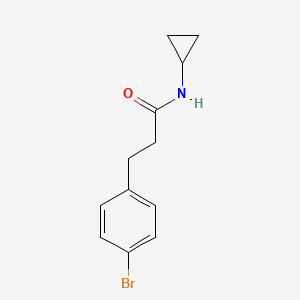


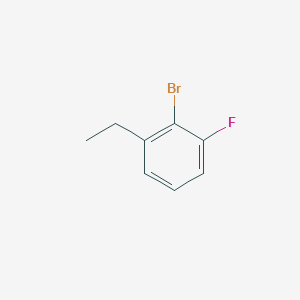
![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)
![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)
